molecular formula C17H18O9 B1255739 3-Acetylumbelliferyl beta-D-glucopyranoside CAS No. 20943-16-2

3-Acetylumbelliferyl beta-D-glucopyranoside

Cat. No.: B1255739
CAS No.: 20943-16-2
M. Wt: 366.3 g/mol
InChI Key: KYVGMGQCZKBVDT-OWVAZHOYSA-N
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Biochemical Analysis

Biochemical Properties

3-acetyl-7-beta-D-glucopyranosyloxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glucosidases, which are responsible for the hydrolysis of glycosidic bonds . The compound’s glucopyranosyl moiety allows it to participate in glycosylation reactions, influencing the activity and stability of other biomolecules . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can act as a substrate for certain enzymes, leading to the formation of bioactive metabolites .

Cellular Effects

3-acetyl-7-beta-D-glucopyranosyloxycoumarin has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin involves its binding interactions with various biomolecules. The compound can bind to specific enzyme active sites, leading to enzyme inhibition or activation . For example, it can inhibit glycosidases by occupying their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can modulate gene expression by binding to transcription factors and altering their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 3-acetyl-7-beta-D-glucopyranosyloxycoumarin is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These changes can affect the compound’s bioavailability and potency, leading to variations in its cellular effects . Long-term studies have also indicated that 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin .

Metabolic Pathways

3-acetyl-7-beta-D-glucopyranosyloxycoumarin is involved in various metabolic pathways. It can be metabolized by enzymes such as glycosidases and glucosidases, leading to the formation of bioactive metabolites . These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels . Additionally, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can interact with cofactors and other biomolecules, modulating their activity and stability . These interactions contribute to the compound’s overall metabolic effects .

Transport and Distribution

The transport and distribution of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can interact with intracellular binding proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

3-acetyl-7-beta-D-glucopyranosyloxycoumarin exhibits specific subcellular localization patterns that affect its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3-acetyl-7-beta-D-glucopyranosyloxycoumarin can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins . These interactions can influence gene expression and other nuclear processes . Additionally, the compound can be localized to other subcellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylumbelliferyl beta-D-glucopyranoside typically involves the glycosylation of 3-acetyl-7-hydroxycoumarin with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include methanol, ethanol, or water.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid, or enzymatic catalysts like glucosidase.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: To control reaction parameters and improve efficiency.

    Purification: Techniques like crystallization, chromatography, or recrystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Acetylumbelliferyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The glucopyranosyloxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or deacetylated products.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3-Acetylumbelliferyl beta-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and sensors due to its unique fluorescence properties.

Properties

IUPAC Name

3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVGMGQCZKBVDT-OWVAZHOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585059
Record name 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20943-16-2
Record name 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20943-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylumbelliferyl β-D-glucopyranoside
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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